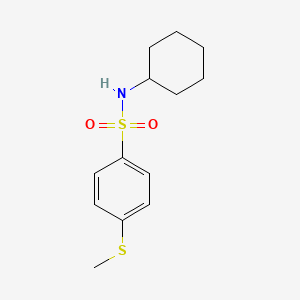
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including the serotonin, dopamine, and glutamate systems. N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to have effects on various ion channels and transporters, including the GABA-A receptor and the dopamine transporter.
Biochemical and Physiological Effects
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and anti-inflammatory effects. These effects are thought to be mediated by the modulation of various neurotransmitters, receptors, ion channels, and transporters in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of using N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method and extensive body of research on its biochemical and physiological effects. However, there are also some limitations to using N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, including its potential for toxicity and the need for careful dosing and administration to avoid adverse effects.
将来の方向性
There are many potential future directions for research on N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action, its potential applications in the treatment of various disorders, and the development of new derivatives and analogs with improved properties and reduced toxicity. Additionally, there is potential for the use of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide in combination with other drugs or therapies to enhance their effectiveness.
合成法
The synthesis of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde with cyclopentylamine and carbon disulfide, followed by the addition of piperazine. This method has been well-established and is widely used in the production of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide for research purposes.
科学的研究の応用
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In the central nervous system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of schizophrenia and other psychiatric disorders. In the cardiovascular system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have vasodilatory effects, as well as potential applications in the treatment of hypertension. In the immune system, N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of autoimmune disorders.
特性
IUPAC Name |
N-cyclopentyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c20-15(17-13-5-1-2-6-13)19-11-9-18(10-12-19)14-7-3-4-8-16-14/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICSVDORAREBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)

![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)



![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)


![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)